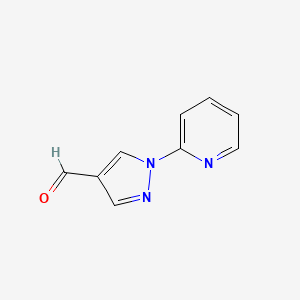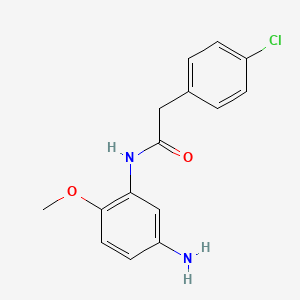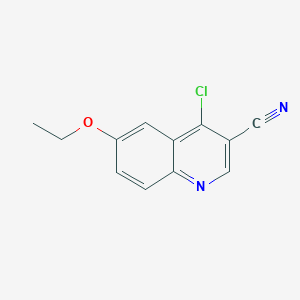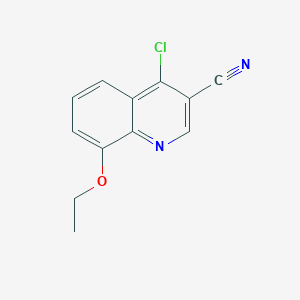![molecular formula C16H20N2O4 B1323336 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid CAS No. 885266-65-9](/img/structure/B1323336.png)
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety. This structure suggests that the compound could be of interest in the field of medicinal chemistry due to the presence of the indole ring, which is a core structure in many pharmaceuticals, and the Boc group, which is commonly used for the protection of amines in peptide synthesis.
Synthesis Analysis
The synthesis of related compounds with tert-butoxycarbonyl protected amino groups has been reported in the literature. For instance, the enantioselective synthesis of ATPA, an analogue of the neuroexcitant AMPA, involves the use of a Boc-protected glycine derivative that is coupled with another molecule to produce enantiopure compounds with high enantiomeric excess (e.e.) . Similarly, the synthesis of a key intermediate of Biotin, which also contains a Boc-protected amino group, was achieved through a multi-step process starting from L-cystine, resulting in a significant overall yield . These studies demonstrate the feasibility of synthesizing complex molecules with Boc-protected amino groups, which could be applied to the synthesis of "3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid".
Molecular Structure Analysis
The molecular structure of compounds with Boc-protected amino groups and additional functional groups has been characterized using various analytical techniques. For example, the structure and fluorescence properties of a compound with a Boc-protected amino group and an anthracene moiety were elucidated using spectroscopic data . This suggests that similar analytical methods could be employed to analyze the molecular structure of "3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid", providing insights into its chemical behavior and potential interactions.
Chemical Reactions Analysis
The Boc-protected amino group is a versatile functional group in organic synthesis, often used to protect amines during reactions that would otherwise affect them. The presence of this group in a molecule typically allows for selective reactions to occur at other sites of the molecule without affecting the protected amine. The literature provides examples of Boc-protected compounds undergoing various chemical reactions, such as 1,3-dipolar cycloadditions , which could be relevant for further functionalization of "3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid".
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid" are not detailed in the provided papers, the properties of similar Boc-protected compounds can be inferred. These compounds are generally stable under mild conditions and can be deprotected using acidic conditions to yield the free amine . The indole moiety in the compound is likely to contribute to its aromaticity and could affect its solubility and reactivity. The physical properties such as melting point, solubility, and stability would need to be determined experimentally for a comprehensive understanding.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Enantioselective Synthesis in Neuroexcitant Analogues : The compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing its utility in developing compounds with potential neurological applications (Pajouhesh et al., 2000).
Synthesis of Indole Derivatives
- Creation of Indole-3-Propionic Acid Mimics : It has been used in the synthesis of (triazolylethyl)indoles, serving as mimics of indole-3-propionic acid, demonstrating its role in creating novel organic compounds with potential biological significance (Petrini & Shaikh, 2009).
Development of Beta-Amino Acids
- Asymmetric Synthesis of β2-Amino Acids : The compound plays a critical role in the asymmetric synthesis of β2-amino acids, highlighting its importance in producing enantiomerically pure amino acids for various applications (Reyes-Rangel et al., 2008).
Antimicrobial Activity Studies
- Investigation of Schiff Bases for Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial properties, underscoring its potential in the development of new antibacterial and antifungal agents (Radhakrishnan et al., 2020).
Fluorescence and Polymer Studies
- Synthesis of Fluorescent Amino Acid Derivatives : The compound has been used to synthesize new, highly fluorescent amino acid derivatives, illustrating its utility in developing compounds with desirable photophysical properties (Guzow et al., 2001).
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-5-4-6-13-11(12)7-9-18(13)10-8-14(19)20/h4-7,9H,8,10H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTJHFFVBIKJSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165749 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid | |
CAS RN |
885266-65-9 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)
![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)










